

A Comparative Guide to Chiral Guanidine Catalysts in Stereoselective Reactions

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Compound of Interest

Compound Name: *1,1-Dimethylguanidine sulfate*

Cat. No.: *B1143327*

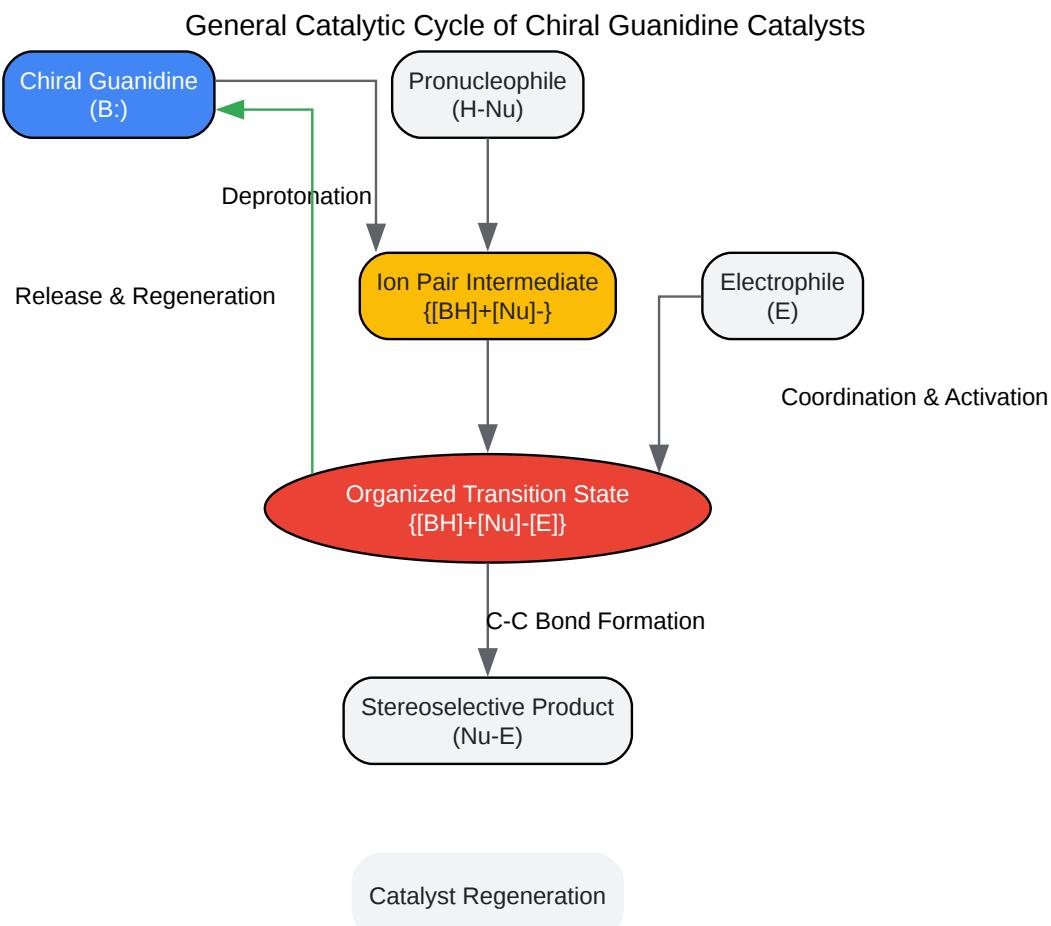
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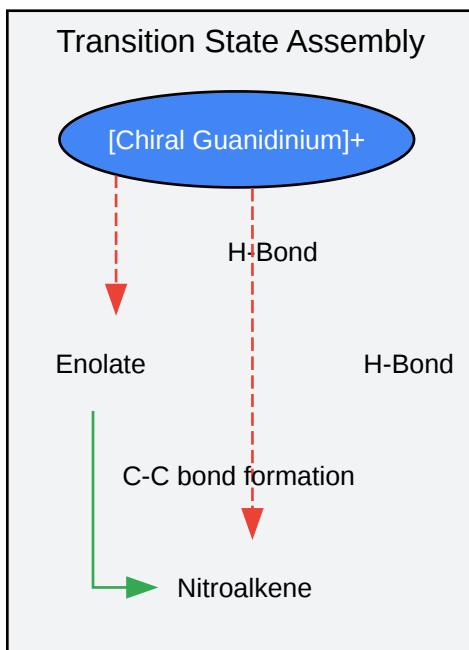
Chiral guanidines have emerged as powerful and versatile organocatalysts in asymmetric synthesis, enabling the stereoselective formation of complex molecules with high efficiency. Their strong Brønsted basicity, coupled with the ability to form multiple hydrogen bonds, allows for effective and highly organized activation of substrates, leading to excellent control over the stereochemical outcome of a wide range of chemical transformations. This guide provides an objective comparison of the performance of different classes of chiral guanidine catalysts in key stereoselective reactions, supported by experimental data and detailed protocols.

Catalyst Classes and Activation Modes

Chiral guanidine catalysts can be broadly categorized into three main structural classes: bicyclic, acyclic, and axially chiral. Each class offers a unique stereochemical environment, influencing its efficacy in different reaction types. The primary mode of activation involves the guanidine moiety acting as a Brønsted base to deprotonate a pronucleophile, while the resulting protonated guanidinium ion, along with other hydrogen bond donors on the catalyst scaffold, activates and orients the electrophile. This dual activation is key to achieving high stereoselectivity.



Proposed Transition State for Michael Addition

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